molecular formula C5H5ClF6O B1596950 1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane CAS No. 2926-99-0

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane

Cat. No. B1596950
CAS RN: 2926-99-0
M. Wt: 230.53 g/mol
InChI Key: KPNVUOKUALXDDR-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloroethoxy)-2-methoxyethane” is structurally similar to the requested compound . It has a molecular formula of C5H11ClO2, an average mass of 138.593 Da, and a monoisotopic mass of 138.044754 Da .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides the molecular formula and other details for similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and solubility. For the similar compound “1-(2-chloroethoxy)2-methoxyethane”, it has an average mass of 138.593 Da and a monoisotopic mass of 138.044754 Da .

Scientific Research Applications

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

    • Application : This compound is synthesized via the Vilsmeier-Haack reaction and its structure is thoroughly elucidated through NMR, FT-IR spectroscopy and HRMS spectrometry .
    • Methods of Application : The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds . Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines .
    • Results : The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells, organic light-emitting diodes, and natural products .
  • 1,2-Bis(2-chloroethoxy)ethane

    • Application : This compound is used as a pharmaceutical intermediate .
    • Methods of Application : The specific methods of application are not mentioned, but as a pharmaceutical intermediate, it would be used in the synthesis of various pharmaceutical compounds .
    • Results : The specific results or outcomes are not mentioned, but as an intermediate, its success would be measured by the efficacy of the final pharmaceutical product .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound “2-(2-(2-Chloroethoxy)ethoxy)ethanol”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF6O/c6-1-2-13-5(11,12)3(7)4(8,9)10/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNVUOKUALXDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382102
Record name 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane

CAS RN

2926-99-0
Record name 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 2
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 3
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 5
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane
Reactant of Route 6
1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane

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